molecular formula C24H26N4O2S B2459521 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 946219-21-2

2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2459521
CAS No.: 946219-21-2
M. Wt: 434.56
InChI Key: RMFDJCVLOJJRPL-UHFFFAOYSA-N
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Description

The compound 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (hereafter referred to as Compound X) features a cyclopenta[d]pyrimidinone core substituted at position 1 with a pyridin-2-ylmethyl group and at position 4 with a sulfanyl-linked acetamide moiety. The acetamide is further connected to a 4-isopropylphenyl group, a structural motif associated with enhanced lipophilicity and receptor binding in medicinal chemistry .

The sulfanyl-acetamide linker introduces a thioether bond, which can influence metabolic stability and target engagement .

Properties

IUPAC Name

2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-16(2)17-9-11-18(12-10-17)26-22(29)15-31-23-20-7-5-8-21(20)28(24(30)27-23)14-19-6-3-4-13-25-19/h3-4,6,9-13,16H,5,7-8,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFDJCVLOJJRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The cyclopenta[d]pyrimidine scaffold forms the structural backbone of the target compound. A widely cited method involves the condensation of 2-amino-1-cyclopentenecarboxylic acid methyl ester with formamide under reflux conditions. This reaction proceeds via cyclization, facilitated by sodium methylate in butanol, to yield 6,7-dihydro-3H,5H-cyclopenta[d]pyrimidin-4-one as a key intermediate. Alternative approaches employ urea or thiourea derivatives to construct the pyrimidine ring, though formamide-based methods offer superior regioselectivity for the 2-oxo configuration.

Reaction Conditions:

  • Temperature: 100–110°C
  • Solvent: Butanol
  • Catalyst: Sodium methylate (28% w/v)
  • Yield: 72–78%

The cyclopenta[d]pyrimidin-2-one core is isolated via neutralization with sulfuric acid followed by recrystallization in isopropanol.

Introduction of the Pyridin-2-ylmethyl Group at Position 1

Functionalization at position 1 is achieved through N-alkylation of the cyclopenta[d]pyrimidin-2-one intermediate. Pyridin-2-ylmethyl bromide serves as the alkylating agent, reacting with the deprotonated nitrogen at position 1 under basic conditions. Potassium carbonate in dimethylformamide (DMF) at room temperature ensures efficient substitution while minimizing side reactions.

Optimization Insights:

  • Base: K₂CO₃ (4 equiv) enhances nucleophilicity without hydrolyzing the pyrimidinone ring.
  • Solvent: DMF facilitates solubility of both the substrate and alkylating agent.
  • Yield: 65–70% after recrystallization.

Bromination at Position 4

Bromination at position 4 replaces the oxo group with a bromine atom, creating a leaving group for subsequent thiolation. N-Bromosuccinimide (NBS) in acetic acid at room temperature achieves selective bromination without affecting the pyridin-2-ylmethyl substituent.

Critical Parameters:

  • Reagent: NBS (1.2 equiv)
  • Solvent: Acetic acid
  • Reaction Time: 4–6 hours
  • Yield: 85–90%

The 4-bromo intermediate is purified via vacuum filtration and washed with cold ethanol to remove unreacted NBS.

Thiolation to Introduce the Sulfhydryl Group

Thiourea-mediated displacement of the bromine atom introduces a sulfhydryl (-SH) group at position 4. Refluxing the 4-bromo derivative with thiourea in ethanol, followed by alkaline hydrolysis and acidification, yields the 4-thiol intermediate.

Procedure:

  • Reagents: Thiourea (2 equiv), NaOH (2M)
  • Conditions: Ethanol, reflux for 8 hours
  • Workup: Acidification with HCl to pH 2–3
  • Yield: 75–80%

Alkylation with Chloroacetamide Derivative

The final step involves alkylation of the 4-thiol intermediate with N-[4-(propan-2-yl)phenyl]-2-chloroacetamide. This reaction proceeds via nucleophilic substitution in DMF using potassium carbonate as the base.

Reaction Scheme:
$$
\text{4-SH Intermediate} + \text{Cl-CH}2\text{-C(O)-NH-C}6\text{H}4\text{-iPr} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}
$$

Optimized Conditions:

  • Temperature: Room temperature (25°C)
  • Reaction Time: 4 hours
  • Yield: 60–65%

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Reference
Core Synthesis Formamide, NaOCH₃, butanol, 110°C 72–78
N-Alkylation Pyridin-2-ylmethyl bromide, K₂CO₃, DMF 65–70
Bromination NBS, acetic acid, 25°C 85–90
Thiolation Thiourea, NaOH, ethanol, reflux 75–80
Acetamide Alkylation Cl-CH₂-C(O)-NH-C₆H₄-iPr, K₂CO₃, DMF 60–65

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination:
    Competing bromination at position 7 is mitigated by using acetic acid as the solvent, which stabilizes the transition state at position 4.

  • Thiol Oxidation:
    The 4-thiol intermediate is prone to oxidation; conducting reactions under nitrogen atmosphere and using fresh thiourea minimizes disulfide formation.

  • Purification of Final Product: Silica gel chromatography with gradient elution (ethyl acetate:hexane, 1:3 to 1:1) resolves the target compound from unreacted acetamide.

Chemical Reactions Analysis

Types of Reactions

2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of reduced derivatives with different functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Research has identified several key areas where this compound exhibits significant biological activity:

Anticancer Properties

Studies indicate that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, multicellular spheroid assays have been used to screen drug libraries for novel anticancer compounds, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

This compound has potential as an inhibitor for various enzymes involved in cancer pathways. Notably, related compounds have shown the ability to inhibit the Type III secretion system (T3SS), which is crucial for bacterial virulence factors. This suggests that the compound could similarly affect microbial pathogenicity .

Antimicrobial Effects

Research has documented antimicrobial activity associated with structurally similar compounds. This opens avenues for exploring the compound's effectiveness against various pathogens, making it a candidate for further investigation in infectious disease contexts .

Synthesis and Reaction Pathways

The synthesis of 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step synthetic routes:

  • Formation of the Cyclopentapyrimidine Core : This step is foundational for establishing the compound's structural framework.
  • Introduction of Functional Groups : The addition of the pyridinylmethyl and acetamide functionalities enhances the compound's solubility and interaction with biological targets.
  • Coupling Reactions : The final steps involve coupling reactions that yield the thioether linkage essential for its biological activity.

Case Studies

Several case studies have provided insights into the biological activities of similar compounds:

Anticancer Activity

One study demonstrated that related compounds inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression .

Antimicrobial Effects

Another research effort indicated significant antimicrobial activity against various pathogens when tested with structurally analogous compounds .

Mechanism of Action

The mechanism of action of 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.

    Pathways Involved: Specific biochemical pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

HC-030031: TRPA1 Antagonist

Structure :

  • Core: 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl
  • Substituent: N-[4-(propan-2-yl)phenyl]acetamide

Key Similarities :

  • Shares the N-[4-(propan-2-yl)phenyl]acetamide group, critical for target binding in TRPA1 inhibition.
  • Both compounds utilize a bicyclic heteroaromatic core (purinone vs. cyclopenta[d]pyrimidinone).

Pharmacological Data :

  • HC-030031 inhibits TRPA1 with an IC50 of 4–10 μM .
  • Demonstrates efficacy in reducing airway inflammation in asthma models .

Divergences :

Compound 5.15: Pyrimidinone Derivative

Structure :

  • Core: 4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl
  • Substituent: Sulfanyl-acetamide linked to N-(4-phenoxyphenyl)

Key Similarities :

  • Contains a sulfanyl-acetamide bridge, a feature shared with Compound X.
  • Demonstrates anti-inflammatory and analgesic activity comparable to paracetamol .

Pharmacological Data :

  • Yield: 60% (synthetic efficiency).
  • Melting point: 224–226°C, indicating high crystallinity .

Divergences :

  • The pyrimidinone core lacks the cyclopenta ring system, reducing structural complexity compared to Compound X.

Suvecaltamide: Calcium Channel Stabilizer

Structure :

  • Core: Pyridine-ethyl trifluoroethoxy
  • Substituent: N-[4-(propan-2-yl)phenyl]acetamide

Key Similarities :

Pharmacological Data :

  • Acts as a voltage-activated calcium channel (Cav) stabilizer with antiepileptic activity .

Divergences :

  • The pyridine core and trifluoroethoxy side chain diverge significantly from Compound X’s bicyclic system.

Structural and Pharmacological Data Table

Compound Core Structure Key Substituents Biological Activity IC50/Efficacy Reference
Compound X Cyclopenta[d]pyrimidinone Pyridinylmethyl, sulfanyl-acetamide Not reported (structural focus) N/A N/A
HC-030031 Purinone N-[4-(propan-2-yl)phenyl]acetamide TRPA1 antagonist 4–10 μM
Compound 5.15 Pyrimidinone Sulfanyl-acetamide, N-(4-phenoxyphenyl) Analgesic, anti-inflammatory Comparable to paracetamol
Suvecaltamide Pyridine Trifluoroethoxy, N-[4-(propan-2-yl)phenyl] Cav stabilizer, antiepileptic Preclinical data

Biological Activity

The compound 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure features a pyrimidine ring fused with a cyclopentane framework, a pyridine moiety, and a sulfanyl-acetamide group. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound's intricate structure allows it to interact with various biological targets. Key features include:

  • Pyrimidine and Cyclopentane Fusion : This structural arrangement may enhance binding affinity to specific enzymes or receptors.
  • Sulfanyl Group : Known for its role in modulating biological activity through redox reactions.
  • Acetamide Moiety : Often involved in enhancing solubility and bioavailability.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1. N-{(5-chloro-benzothiophen)-3-yldimethyl}-N-(4-methyl)acetamideContains a benzothiophene moietyLacks cyclopentane structure
2. N-{(6-amino-pyrimidin)-5-yloxy}-N-(isopropyl)acetamideFeatures an amino-pyrimidine structureDifferent functional groups
3. 5-(4-methoxyphenyl)-1H-pyrazoleLacks the cyclopentane componentSimpler structure

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence signal transduction pathways. Interaction studies suggest it may act as an inhibitor for specific protein targets, potentially leading to therapeutic effects against various diseases.

Antitumor Activity

Research indicates that compounds structurally related to this molecule have demonstrated antitumor properties. For instance, studies on similar pyrimidine derivatives have shown promising results in inhibiting tumor growth by targeting specific kinases involved in cancer proliferation .

Inhibition Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes. Preliminary findings suggest:

  • Protein Kinase Inhibition : The compound has shown potential as a protein tyrosine kinase inhibitor, which is crucial in cancer therapy .
  • Cyclooxygenase (COX) Inhibition : Related compounds have exhibited selective inhibition of COX-II, suggesting potential anti-inflammatory applications .

Study 1: Anticancer Screening

A study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that certain derivatives of the compound exhibited significant cytotoxicity against cancer cell lines, highlighting its potential as a lead compound for further development .

Study 2: COX-II Selectivity

In another investigation focusing on COX-II inhibitors, derivatives similar to this compound showed varying degrees of selectivity and potency. One derivative exhibited an IC50 value of 0.52 μM against COX-II, indicating strong anti-inflammatory potential compared to standard drugs like Celecoxib .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Ring : Initial reactions involve forming the pyrimidine core through condensation reactions.
  • Introduction of Functional Groups : Subsequent steps include adding the sulfanyl and acetamide groups under controlled conditions to ensure high yield and purity.
  • Purification : Final products are purified using techniques such as recrystallization or chromatography.

Q & A

Q. What are the optimal synthetic routes for this compound, considering yield and purity?

A multi-step synthesis approach is recommended, leveraging methodologies from analogous cyclopenta[d]pyrimidine derivatives. For example:

  • Step 1 : Condensation of pyridin-2-ylmethylamine with a cyclopenta[d]pyrimidinone precursor under reflux in anhydrous dimethylformamide (DMF) to form the 1-[(pyridin-2-yl)methyl] substituent.
  • Step 2 : Introduction of the sulfanyl group via nucleophilic substitution using thiourea or thiolacetic acid in basic conditions (e.g., KOH/ethanol) .
  • Step 3 : Acetamide coupling via EDC/HOBt-mediated reaction with 4-isopropylphenylamine.

Key Data from Analogous Syntheses (from ):

CompoundYieldMelting Point (°C)Characterization Methods
Thieno[2,3-d]pyrimidinone derivative83–96%151–221¹H NMR, HRMS, X-ray diffraction

Recommendation : Optimize reaction time and stoichiometry using gradient screening. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • ¹H/¹³C NMR : Analyze proton environments (e.g., pyridin-2-ylmethyl protons at δ 4.5–5.0 ppm, isopropyl group at δ 1.2–1.3 ppm) and carbon shifts (e.g., carbonyl carbons at ~170 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₇N₅O₂S: 458.1912) .
  • X-ray Crystallography : Resolve cyclopenta[d]pyrimidine ring conformation and intermolecular interactions (e.g., hydrogen bonding with acetamide groups) .

Note : For unstable intermediates, use in situ FTIR to monitor reaction progress (e.g., disappearance of thiourea peaks at ~2100 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements?

  • Modify Key Substituents :
  • Replace the sulfanyl group with sulfone or phosphonate moieties to assess impact on target binding .

  • Vary the pyridin-2-ylmethyl group with other heteroaromatic systems (e.g., pyrazine or quinoline) to probe steric/electronic effects .

    • Assay Design :
  • Use enzyme inhibition assays (e.g., kinase or protease targets) to quantify IC₅₀ values.

  • Compare with structurally similar compounds (e.g., ’s pyrido[2,3-d]pyrimidin-4-one derivatives) to identify critical pharmacophores .

    Example Finding : In thieno[2,3-d]pyrimidinones, sulfanyl groups enhance solubility but reduce metabolic stability compared to sulfones .

Q. How should researchers address discrepancies in solubility versus bioactivity data?

  • Orthogonal Solubility Assays : Use dynamic light scattering (DLS) to detect aggregates in PBS (pH 7.4) and simulate physiological conditions .
  • Prodrug Strategies : Introduce ionizable groups (e.g., phosphate esters) to improve aqueous solubility without altering core pharmacophores .
  • Data Reconciliation : Cross-validate bioactivity using multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts.

Case Study : Substitution of the 4-isopropylphenyl group with a polar morpholine ring in analogous compounds increased solubility by 3-fold but retained 80% target affinity .

Q. What strategies resolve conflicting crystallographic and computational docking results?

  • Hybrid Modeling : Combine X-ray data (e.g., ’s single-crystal structures) with molecular dynamics simulations to account for protein flexibility .
  • Free Energy Perturbation (FEP) : Calculate binding affinities for proposed conformations and compare with experimental IC₅₀ values .
  • Validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and reconcile computational predictions .

Methodological Guidelines

  • Synthetic Optimization : Use design of experiments (DoE) to screen variables (temperature, catalyst loading) for yield improvement .
  • Data Contradictions : Apply multivariate analysis (e.g., PCA) to identify outliers in bioactivity datasets .
  • Safety : Follow general handling protocols for sulfanyl-containing compounds (e.g., use fume hoods, avoid prolonged skin contact) .

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